

# 4-(1-Aminoethyl)benzonitrile molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(1-Aminoethyl)benzonitrile

Cat. No.: B109050

[Get Quote](#)

An In-depth Technical Guide to **4-(1-Aminoethyl)benzonitrile**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **4-(1-aminoethyl)benzonitrile**, a chiral building block of significant interest to researchers and professionals in drug development and chemical synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A detailed, field-proven protocol for its synthesis via reductive amination is presented, including mechanistic insights and an explanation of the causal relationships behind experimental choices. Furthermore, this guide outlines standard methodologies for analytical characterization, discusses its applications as a key intermediate in medicinal chemistry, and provides essential safety and handling protocols. The content is structured to serve as a practical and authoritative resource for scientists, integrating theoretical principles with actionable experimental details.

## Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. **4-(1-Aminoethyl)benzonitrile** is a substituted aromatic compound whose utility is defined by its unique combination of functional groups: a primary amine, a nitrile, and a chiral center.

## Molecular Identity and Weight

The molecular formula for **4-(1-aminoethyl)benzonitrile** is  $C_9H_{10}N_2$ .<sup>[1][2]</sup> This formula is the basis for calculating its exact molecular weight, a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.

The molecular weight is calculated as follows:

- (9 x Atomic Weight of Carbon) + (10 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Nitrogen)
- $(9 \times 12.011) + (10 \times 1.008) + (2 \times 14.007) = 146.19 \text{ g/mol}$ .<sup>[1][2]</sup>

This compound is commonly handled and stored as a hydrochloride salt to improve its stability and solubility in polar solvents. The molecular formula of the hydrochloride salt is  $C_9H_{11}ClN_2$ , with a corresponding molecular weight of 182.65 g/mol.<sup>[3][4][5]</sup>

## Structural and Registration Data

The presence of a stereocenter at the benzylic carbon means the compound exists as two enantiomers, (R) and (S), as well as a racemic mixture. It is imperative for researchers, particularly in drug development, to use the correct stereoisomer, as biological activity is often enantiomer-specific.

Caption: 2D Structure of **4-(1-Aminoethyl)benzonitrile**.

The following table summarizes key identification and physical property data.

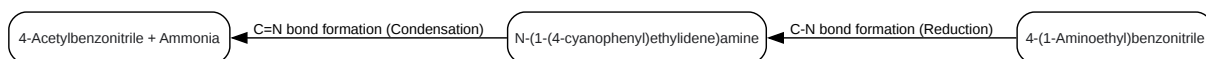
Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	[1][2]
Molecular Weight	146.19 g/mol	[1][2]
CAS Number (Racemate)	86225-78-7	[1][2][6]
CAS Number (S-enantiomer)	36244-70-9	[7]
CAS Number (R)-HCl salt	911372-78-6	[4][8]
Synonyms	1-(4-Cyanophenyl)ethylamine; p-Cyano-α-methylbenzylamine	[2]
Storage Conditions	2-8°C, Inert atmosphere, Keep in a dark place	[7]

## Synthesis Protocol and Mechanistic Discussion

The synthesis of **4-(1-aminoethyl)benzonitrile** is most effectively and commonly achieved through the reductive amination of 4-acetylbenzonitrile. This approach is favored due to the high availability of the starting ketone and the robust and scalable nature of the reaction.

## Retrosynthetic Strategy

A logical retrosynthetic analysis simplifies the target molecule into readily available precursors. The primary amine is logically disconnected via a C-N bond, revealing an imine intermediate, which in turn derives from the condensation of a ketone and an amine source.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for **4-(1-Aminoethyl)benzonitrile**.

## Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes justifications to ensure reproducibility and high yield.

Materials:

- 4-Acetylbenzonitrile
- Ammonia (7N solution in Methanol)
- Methanol (anhydrous)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel (for chromatography)

Procedure:

- Imine Formation:
  - To a solution of 4-acetylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask, add ammonia in methanol (7N solution, 8.0 eq).
  - Causality: Anhydrous solvent is critical to prevent competing hydrolysis of the imine intermediate. A large excess of the ammonia source is used to drive the condensation equilibrium toward the imine product, maximizing conversion from the starting ketone.
  - Seal the flask and stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
- Reduction:

- Cool the reaction mixture to 0 °C using an ice-water bath.
- Causality: Cooling is essential to moderate the exothermic reaction that occurs upon addition of the hydride reducing agent, preventing potential side reactions and ensuring controlled reduction.
- Slowly add sodium borohydride ( $\text{NaBH}_4$ , 1.5 eq) in small portions over 20-30 minutes.
- Causality:  $\text{NaBH}_4$  is a mild and selective reducing agent, ideal for reducing the imine  $\text{C}=\text{N}$  bond without affecting the aromatic nitrile  $\text{C}\equiv\text{N}$  group. Portion-wise addition maintains control over the reaction temperature and hydrogen gas evolution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours until the imine is fully consumed (as monitored by TLC/LC-MS).
- Work-up and Extraction:
  - Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the reaction and decomposes any excess  $\text{NaBH}_4$ .
  - Reduce the volume of the solvent in vacuo using a rotary evaporator.
  - Extract the aqueous residue with ethyl acetate (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate to yield the crude product.
  - Causality: The aqueous work-up removes inorganic salts and polar impurities. Ethyl acetate is a suitable solvent for extracting the moderately polar amine product. Washing with brine helps to remove residual water from the organic phase.
- Purification:
  - Purify the crude oil by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure **4-(1-aminoethyl)benzonitrile**.

## Analytical Characterization Workflow

Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach provides orthogonal data, leading to an unambiguous structural assignment.

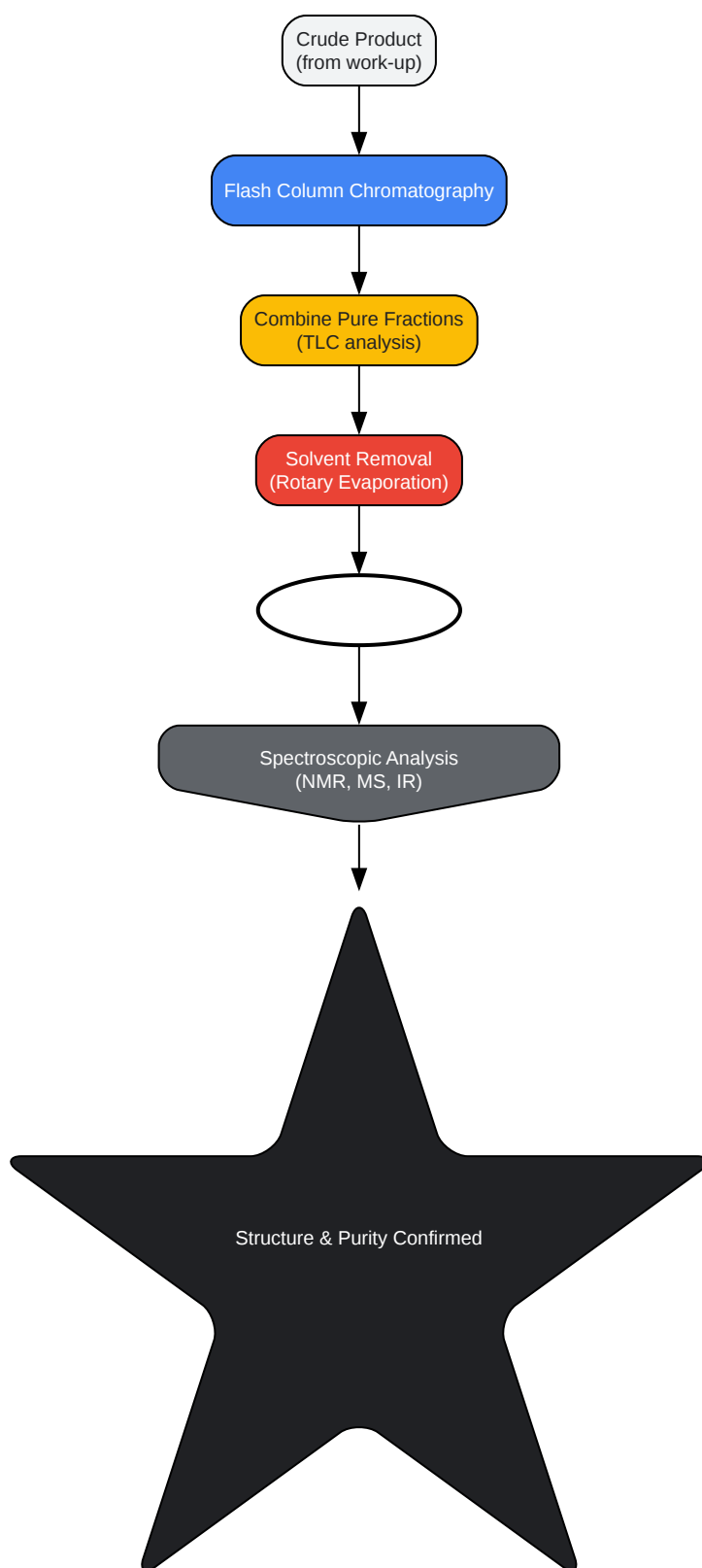
### Spectroscopic Verification

The following table outlines the expected spectroscopic data for **4-(1-aminoethyl)benzonitrile**. These predictions are based on established principles of spectroscopy.<sup>[9]</sup>

Technique	Expected Signals / Features	Rationale for Structural Confirmation
<sup>1</sup> H NMR	$\delta$ ~7.6 (d, 2H), $\delta$ ~7.4 (d, 2H), $\delta$ ~4.2 (q, 1H), $\delta$ ~1.8 (s, 2H, br), $\delta$ ~1.4 (d, 3H)	The two doublets in the aromatic region confirm para-substitution. The quartet-doublet pattern for the ethyl group protons confirms their connectivity. The broad singlet for the -NH <sub>2</sub> protons is characteristic.
<sup>13</sup> C NMR	$\delta$ ~148 (Ar-C), $\delta$ ~132 (Ar-CH), $\delta$ ~128 (Ar-CH), $\delta$ ~119 (CN), $\delta$ ~112 (Ar-C), $\delta$ ~50 (CH-NH <sub>2</sub> ), $\delta$ ~25 (CH <sub>3</sub> )	Confirms the presence of 9 distinct carbon environments. The nitrile carbon signal (~119 ppm) and the benzylic methine carbon (~50 ppm) are key diagnostic peaks.
FT-IR (neat)	~3300-3400 cm <sup>-1</sup> (N-H stretch), ~2950 cm <sup>-1</sup> (C-H stretch), ~2230 cm <sup>-1</sup> (C≡N stretch), ~1610 cm <sup>-1</sup> (C=C aromatic)	The strong, sharp absorption at ~2230 cm <sup>-1</sup> is definitive for the nitrile functional group. The N-H stretching confirms the primary amine.
Mass Spec (ESI+)	m/z = 147.09 ([M+H] <sup>+</sup> )	Provides direct confirmation of the molecular weight (146.19 g/mol) of the parent molecule.

## Purification and Analysis Workflow

The logical flow from crude product to a fully characterized, pure compound is essential for reliable downstream applications.



[Click to download full resolution via product page](#)

Caption: Standard workflow for purification and characterization.



## Applications in Medicinal Chemistry

**4-(1-Aminoethyl)benzonitrile** is classified as a valuable building block and intermediate in chemical synthesis, particularly for the pharmaceutical industry.<sup>[10][11]</sup> Its structure contains key pharmacophoric features:

- **Primary Amine:** Acts as a versatile synthetic handle for amide bond formation, reductive amination, or arylation to build molecular complexity. It can also serve as a key hydrogen bond donor or form salt-bridge interactions with acidic residues (e.g., Asp, Glu) in protein targets.
- **Benzonitrile Group:** The nitrile is a common bioisostere for other groups like carboxylates or amides. It is a moderate hydrogen bond acceptor and can participate in dipole-dipole interactions within a protein binding pocket.
- **Chiral Center:** Allows for stereospecific interactions with chiral biological macromolecules, which is often a prerequisite for potent and selective drug action.

## Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. The following guidelines are based on standard safety data sheets.<sup>[12][13]</sup>

- **Personal Protective Equipment (PPE):** Wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.<sup>[14]</sup>
- **Engineering Controls:** All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.<sup>[13]</sup>
- **Handling:** Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.<sup>[14]</sup> Wash hands thoroughly after handling. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.<sup>[14]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.<sup>[12]</sup> For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

- Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

## References

- ChemUniverse. (n.d.). (S)-**4-(1-aminoethyl)benzonitrile** hydrochloride.
- Pharmaffiliates. (n.d.). **4-(1-Aminoethyl)benzonitrile**.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
- New Jersey Department of Health. (2000). Hazard Summary - Benzonitrile.
- Jennychem. (n.d.). **4-(1-Aminoethyl)benzonitrile**.
- PubChem. (n.d.). 4-(2-Aminoethylamino)benzonitrile. National Center for Biotechnology Information.
- LookChem. (n.d.). (S)-**4-(1-AMinoethyl)benzonitrile** HCl.
- ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.
- ResearchGate. (2022). NMR Spectroscopy for Characterization of Metabolite.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride [cymitquimica.com]
- 5. CAS 911372-80-0: Benzonitrile, 4-[(1S)-1-aminoethyl]-, mon... [cymitquimica.com]
- 6. clearsynth.com [clearsynth.com]
- 7. 36244-70-9[(S)-4-(1-Aminoethyl)benzonitrile]BLD Pharm [bldpharm.com]
- 8. chiralen.com [chiralen.com]
- 9. researchgate.net [researchgate.net]
- 10. jennysynth.com [jennysynth.com]

- 11. (S)-4-(1-Aminoethyl)benzonitrile HCl, CasNo.911372-80-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. nj.gov [nj.gov]
- To cite this document: BenchChem. [4-(1-Aminoethyl)benzonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109050#4-1-aminoethyl-benzonitrile-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)